3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Descripción general

Descripción

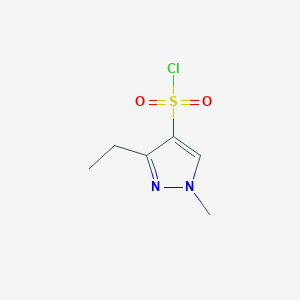

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-Ethyl-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 3-Ethyl-1-methyl-1H-pyrazole

Reagent: Chlorosulfonic acid

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinyl or sulfenyl derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity : Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, related compounds have shown higher efficacy against various phytopathogenic fungi compared to established fungicides like boscalid. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance antifungal activity, making it a candidate for developing new antifungal agents .

Synthesis of Sulfonamides : The compound has also been utilized in the synthesis of sulfonamides via mild and efficient catalytic methods. Indium metal catalysis has been employed to facilitate the reaction, leading to high yields of sulfonamides which are crucial in pharmaceutical applications . This method highlights the versatility of 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride as a reactive intermediate.

Agrochemical Applications

Herbicides and Fungicides : The pyrazole derivatives have been investigated for their potential as herbicides and fungicides. The incorporation of sulfonyl groups enhances the biological activity against a range of agricultural pests. Studies have shown that these compounds can disrupt metabolic pathways in target organisms, leading to effective pest control .

Material Science

Polymer Chemistry : In material science, pyrazole-based compounds have been explored for their utility in synthesizing advanced materials. The sulfonyl chloride functional group allows for further modification and cross-linking with other polymers, potentially leading to materials with enhanced mechanical properties and thermal stability.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This reactivity is crucial for its potential therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-1-phenyl-1H-pyrazole-5-ol: Another pyrazole derivative with different substituents, known for its biological activities.

3-Methyl-1H-pyrazole-4-carbaldehyde: A related compound with an aldehyde group instead of a sulfonyl chloride group.

Uniqueness

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Actividad Biológica

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and agrochemicals.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl and methyl group at the 3 and 1 positions, respectively, and a sulfonyl chloride functional group at the 4 position. The sulfonyl chloride moiety is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity.

The mechanism of action primarily involves the interaction of the sulfonyl chloride group with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thus blocking their activity. This property is particularly relevant in drug design aimed at treating diseases where enzyme inhibition is beneficial.

- Receptor Modulation : It may also interact with receptors, modulating their function and potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism behind this activity is believed to involve disruption of bacterial enzyme systems critical for their survival.

Antiproliferative Effects

In studies focused on cancer research, derivatives of pyrazole compounds, including this compound, have demonstrated antiproliferative effects against cancer cell lines. For example, compounds derived from pyrazole scaffolds were assessed for their ability to inhibit cell proliferation in U937 cells, revealing significant cytotoxicity at certain concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

- Antiproliferative Activity : A study investigated new pyrazole-4-sulfonamide derivatives, revealing that specific structural modifications led to enhanced antiproliferative activity against cancer cells. The half-maximal inhibitory concentration (IC50) values were determined using luminescent assays .

- Enzyme Inhibition : Another research paper discussed the development of sulfonamide derivatives based on pyrazole structures that showed effective inhibition of target enzymes involved in metabolic pathways relevant to cancer progression .

Applications in Drug Development

Due to its biological activity, this compound is being explored for potential therapeutic applications:

- Anticancer Agents : Its ability to inhibit cell proliferation makes it a candidate for further development as an anticancer agent.

- Antimicrobial Agents : The compound's antimicrobial properties suggest potential use in developing new antibiotics or treatments for infectious diseases.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-ethyl-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-5-6(12(7,10)11)4-9(2)8-5/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSCJNAABNELAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314922-70-7 | |

| Record name | 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.